Cas no 736932-07-3 (2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate)

2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate Chemical and Physical Properties
Names and Identifiers
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- 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate
- 736932-07-3
- EN300-26603279
- Z24396319
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- Inchi: 1S/C22H22N2O5S/c1-2-17-9-6-10-18-19(13-23-22(17)18)20(25)15-29-21(26)14-24-30(27,28)12-11-16-7-4-3-5-8-16/h3-13,23-24H,2,14-15H2,1H3/b12-11+
- InChI Key: DABUANVGWWDJLZ-VAWYXSNFSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(NCC(=O)OCC(C1=CNC2C(=CC=CC=21)CC)=O)(=O)=O
Computed Properties
- Exact Mass: 426.12494298g/mol
- Monoisotopic Mass: 426.12494298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 10
- Complexity: 724
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 3.6
2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26603279-0.05g |
2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate |
736932-07-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate Related Literature
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
Additional information on 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate
Research Brief on 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate (CAS: 736932-07-3)
Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of small-molecule compounds targeting specific biological pathways. Among these, the compound 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate (CAS: 736932-07-3) has emerged as a promising candidate for further investigation. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
The compound, characterized by its unique indole and sulfonamide moieties, has been studied for its ability to modulate key signaling pathways involved in inflammation and cancer. Recent studies have demonstrated its efficacy in inhibiting specific protein-protein interactions, which are critical for the progression of certain diseases. The structural features of this compound, including the 7-ethyl-1H-indol-3-yl group, contribute to its binding affinity and selectivity.
In terms of synthesis, recent publications have detailed optimized protocols for producing 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate with high yield and purity. These methods often involve multi-step organic reactions, including esterification and sulfonamide formation, which have been refined to improve scalability and reproducibility. Analytical techniques such as NMR and HPLC have been employed to confirm the compound's structure and purity.
Mechanistic studies have revealed that this compound acts as a potent inhibitor of certain kinases and transcription factors, making it a potential candidate for treating inflammatory disorders and certain types of cancer. In vitro and in vivo experiments have shown promising results, with the compound exhibiting low cytotoxicity and high specificity. These findings suggest that further preclinical and clinical studies are warranted to explore its full therapeutic potential.
In conclusion, 2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl 2-(2-phenylethenesulfonamido)acetate represents a compelling area of research in chemical biology and drug discovery. Its unique structure and biological activity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in more complex disease models.
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